molecular formula C13H15Cl2NO3 B4779558 2-(2,3-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide

2-(2,3-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B4779558
M. Wt: 304.17 g/mol
InChI Key: KFUJYFDUSKXYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, commonly known as DCF, is a synthetic compound that has been widely used in scientific research. It is a member of the chloroacetamide family of herbicides and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

DCF is a selective herbicide that inhibits the growth of weeds by interfering with their cell division and growth. It works by inhibiting the synthesis of fatty acids and proteins, which are essential for plant growth. DCF targets the acetyl-CoA carboxylase enzyme, which is involved in fatty acid synthesis. By inhibiting this enzyme, DCF prevents the formation of fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects:
DCF has been shown to have a range of biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids and proteins, leading to the disruption of the plant's metabolism. DCF also affects the plant's cell division and growth, leading to stunted growth and ultimately death. In addition, DCF has been shown to have toxic effects on aquatic organisms, such as fish and algae.

Advantages and Limitations for Lab Experiments

DCF has several advantages for use in lab experiments. It is a well-established compound that is commercially available from several chemical suppliers. It has a known mechanism of action and has been extensively studied, making it a reliable tool for investigating the effects of herbicides on plants. However, DCF also has some limitations. It is toxic to aquatic organisms, which can limit its use in certain experiments. In addition, it may not accurately represent the effects of other herbicides, as each herbicide has a unique mechanism of action.

Future Directions

There are several future directions for research on DCF. One area of interest is the development of new herbicides that are more effective and less toxic than DCF. Another area of research is the investigation of the effects of DCF on non-target organisms, such as insects and mammals. Additionally, research on the environmental fate and transport of DCF is needed to better understand its impact on the environment.
Conclusion:
DCF is a synthetic compound that has been extensively used in scientific research to study the physiological and biochemical effects of herbicides. It has a well-established synthesis method and a known mechanism of action. DCF has several advantages for use in lab experiments, but also has some limitations. Future research on DCF should focus on the development of new herbicides, investigation of its effects on non-target organisms, and understanding its impact on the environment.

Scientific Research Applications

DCF has been extensively used in scientific research as a tool to study the physiological and biochemical effects of herbicides. It has been used to investigate the mechanisms of action of other chloroacetamide herbicides, such as acetochlor and butachlor. DCF has also been used to study the effects of herbicides on plant growth, development, and metabolism.

properties

IUPAC Name

2-(2,3-dichlorophenoxy)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c14-10-4-1-5-11(13(10)15)19-8-12(17)16-7-9-3-2-6-18-9/h1,4-5,9H,2-3,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUJYFDUSKXYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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